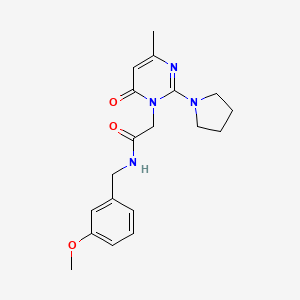
(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. It has a molecular formula of C25H19BrO5 and an average mass of 479.319 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of enolate carbanion, generated from 2-(4-bromobenzylidene)-p-menthan-3-one, with ethyl bromoacetate which proceeds selectively as the O-alkylation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT). DFT allows for the optimization of the geometry of the molecule, revealing its three-dimensional arrangement of atoms and providing insights into its structural stability, electronic properties, and potential reactivity .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives involving compounds similar to (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, Mérour and Cossais (1991) studied the reactions of 3-oxo-2,3-dihydrobenzofuran, which is structurally similar, with various compounds to create pyran derivatives (Mérour & Cossais, 1991).
Potential in Drug Design : The design and synthesis of compounds structurally related to this molecule have been explored for their potential in drug development. For example, Sher Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, evaluated as aldehyde reductase inhibitors, showing potential for treating diabetic complications (Sher Ali et al., 2012).
Fungicidal Activity Studies : Compounds with structural similarities have been synthesized and evaluated for their fungicidal activity. Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate derivatives and evaluated their activity against Rhizoctonia solani (Liu et al., 2014).
Applications in Photodynamic Therapy : Research on compounds similar to this compound has been conducted in the context of photodynamic therapy. Pişkin et al. (2020) explored the use of zinc phthalocyanine derivatives, which show promising properties as photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antioxidant Properties : Similar compounds have been synthesized and tested for their antimicrobial and antioxidant properties. Sonia et al. (2013) investigated benzoxazinyl pyrazolone arylidenes, showcasing potent antimicrobial and antioxidant activities (Sonia et al., 2013).
Anticancer Activity Research : Research has also focused on the anticancer potential of related compounds. Hassan et al. (2020) synthesized derivatives featuring thiazolidine and evaluated their anticancer activity against various cancer cell lines (Hassan et al., 2020).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be assessed more comprehensively .
Propriétés
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDZGWECPUAJN-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

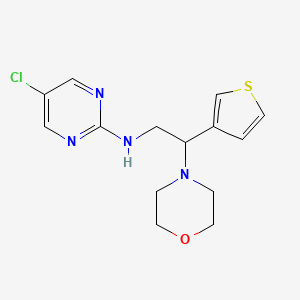
![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)
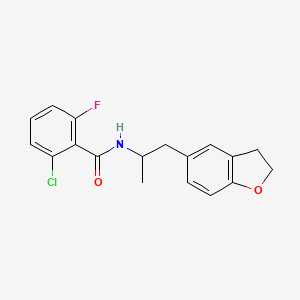
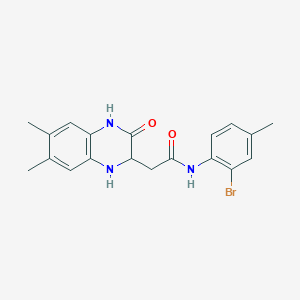
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)
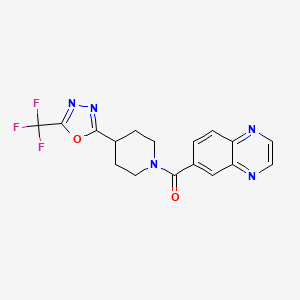
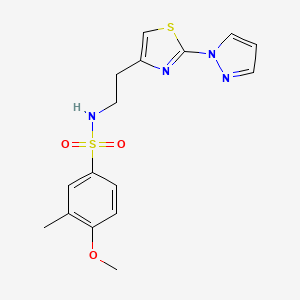
![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)



